Antiproliferative Potency in MCF-7 (Breast) and HT-29 (Colon) Cell Lines: Target Compound vs. Structurally Related Pyrazole-Azetidine Analogs
In a standardized antiproliferative screening panel, the target compound demonstrated IC₅₀ values of 15 μM against MCF-7 (breast adenocarcinoma) and 12 μM against HT-29 (colorectal adenocarcinoma) cell lines . For context, a structurally related pyrazole derivative bearing a 4-bromo substituent on the pyrazole ring (rather than the 4-methyl group of the target compound) exhibited an IC₅₀ of 17.8 ± 0.5 μM against MCF-7 cells under comparable MTT assay conditions, suggesting that the 4-methyl substitution combined with the 2-bromo-5-methoxybenzoyl-azetidine scaffold may confer a modest but measurable potency advantage [1]. However, it must be noted that these values are drawn from cross-study comparisons with differing experimental protocols and the quantitative gap should be interpreted with appropriate caution.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7 IC₅₀ = 15 μM; HT-29 IC₅₀ = 12 μM |
| Comparator Or Baseline | 4-Bromopyrazole analog: MCF-7 IC₅₀ = 17.8 ± 0.5 μM (Hindawi, 2018); selected azetidine-pyrazoles: HeLa IC₅₀ = 5.0 μM |
| Quantified Difference | Target compound ~15% more potent than 4-bromopyrazole analog against MCF-7; ~2.4-fold less potent than best-in-class azetidine-pyrazole against HeLa |
| Conditions | MCF-7 and HT-29 cell lines; standard MTT or SRB cytotoxicity assay protocols; 48–72 h incubation; data aggregated from vendor-characterized screening panels and published pyrazole SAR studies |
Why This Matters
These data provide a baseline potency benchmark for procurement decisions, enabling researchers to compare the compound's antiproliferative activity against alternative pyrazole-azetidine scaffolds before committing to larger-scale synthesis or screening campaigns.
- [1] Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Table 1: IC₅₀ (μM) of pyrazolyl derivatives against different tumor cell lines. Journal of Chemistry (Hindawi). 2018. View Source
